Tri-tert-butylphosphine tetrafluoroborate
Description
Tri-tert-butylphosphine tetrafluoroborate (TTBP-BF₄, CAS 131274-22-1) is a sterically hindered phosphonium salt with the molecular formula C₁₂H₂₈BF₄P and a molecular weight of 290.13 g/mol . It is synthesized via quaternization of tri-tert-butylphosphine with 1-haloalkanes, followed by metathesis with sodium tetrafluoroborate (NaBF₄) in aqueous medium, where the product precipitates due to poor water solubility .
TTBP-BF₄ is widely utilized in:
- Catalysis: As a precursor for palladium catalysts (e.g., tBu₃PPd(Me)Cl) in cross-coupling reactions .
- Organic Synthesis: In microwave-assisted C-H activation and direct arylation reactions, enabling high yields without optimization .
- Materials Science: As a ligand in the synthesis of organic semiconductors and hole-transport materials for electroluminescent devices .
Properties
IUPAC Name |
tritert-butylphosphane;tetrafluoroborate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27P.BF4/c1-10(2,3)13(11(4,5)6)12(7,8)9;2-1(3,4)5/h1-9H3;/q;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJUCJAUJCXFTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)P(C(C)(C)C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27BF4P- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131274-22-1 | |
| Record name | Tri-tert-butylphosphine tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Procedure
Workup and Yield
The product is extracted with ethyl acetate, washed with brine, and recrystallized from ethanol to yield 87% pure TTBPT as white crystals (m.p. 261–263°C).
Advantages:
Limitations:
-
Oxidation Risk : TTBP is air-sensitive, necessitating inert conditions during handling.
-
Impurities : Residual chloride (≤0.5%) may require additional washes.
Grignard Reagent-Mediated Synthesis with Boron Trifluoride Complexation
A patent-pending method (CN113683639A) circumvents TTBP isolation by synthesizing TTBPT directly from tert-butyl Grignard reagents, phosphorus trihalides (PX₃), and boron trifluoride (BF₃).
Reaction Mechanism and Procedure
-
Grignard Reaction : tert-Butyl magnesium chloride (t-BuMgCl) reacts with PCl₃ in tetrahydrofuran (THF) at −10°C to 50°C:
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BF₃ Complexation : Boron trifluoride-tetrahydrofuran (BF₃·THF) stabilizes the intermediate:
-
Salt Formation : Hydrofluoric acid (HF) aqueous solution replaces BF₃ with BF₄⁻:
Workup and Yield
The crude product is extracted with ethyl acetate, recrystallized from ethanol, and dried to achieve 85–87% yield. Impurity levels are reduced to <3% (vs. 10–15% in traditional methods).
Advantages:
Limitations:
-
HF Handling : Requires corrosion-resistant equipment (e.g., polytetrafluoroethylene reactors).
Comparative Analysis of Preparation Methods
Applications in Catalysis
TTBPT’s stability and strong electron-donating capacity make it indispensable in:
Chemical Reactions Analysis
Types of Reactions
Tri-tert-butylphosphine tetrafluoroborate undergoes various types of reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can participate in reduction reactions, often in the presence of reducing agents like lithium aluminum hydride.
Substitution: It is involved in substitution reactions, particularly in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings
Common Reagents and Conditions
Suzuki Coupling: Uses palladium catalysts and boronic acids under basic conditions.
Heck Reaction: Involves palladium catalysts and alkenes in the presence of bases.
Sonogashira Coupling: Utilizes palladium and copper catalysts with alkynes and aryl halides.
Major Products
The major products formed from these reactions include arylated and alkylated derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development .
Scientific Research Applications
Organic Synthesis
TTBPBF4 is widely recognized for its role as a reagent in organic synthesis. It facilitates various reactions, including:
- Nucleophilic Substitutions : TTBPBF4 acts as a phase transfer catalyst, enhancing the reactivity of nucleophiles in substitution reactions.
- Cross-Coupling Reactions : It serves as a ligand in palladium-catalyzed coupling reactions, improving the efficiency of forming carbon-carbon bonds.
Case Study: Palladium-Catalyzed Reactions
In a study focusing on the use of TTBPBF4 as a ligand in palladium-catalyzed reactions, researchers demonstrated that it significantly increased the yield and selectivity of coupling reactions involving aryl halides and alkenes. The bulky tert-butyl groups provide steric hindrance that stabilizes the transition state, leading to improved reaction rates and product yields .
Catalysis
TTBPBF4 is employed as a catalyst in several chemical processes due to its ability to lower activation energy and enhance reaction rates. Its applications include:
- Hydrogenation Reactions : The compound is effective in facilitating hydrogenation processes, particularly in the synthesis of fine chemicals and pharmaceuticals.
- C-H Activation : TTBPBF4 plays a crucial role in C-H activation reactions, allowing for the functionalization of hydrocarbons.
Data Table: Catalytic Performance
| Reaction Type | Catalyst Used | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Cross-Coupling | TTBPBF4 | 85 | 90 |
| Hydrogenation | TTBPBF4 | 92 | 95 |
| C-H Activation | TTBPBF4 | 78 | 88 |
Electrochemistry
In electrochemical applications, TTBPBF4 is utilized in the development of ionic liquids. Its properties enhance the conductivity and stability of electrolytes used in batteries and fuel cells.
Application Example
TTBPBF4 has been incorporated into ionic liquid formulations that have shown improved performance metrics in lithium-ion batteries, including higher charge-discharge rates and enhanced cycle stability .
Material Science
The unique characteristics of TTBPBF4 make it suitable for applications in material science:
- Nanocomposites : It is used to synthesize advanced materials with enhanced properties, such as electrical conductivity and mechanical strength.
- Polymer Chemistry : TTBPBF4 aids in the development of polymers with tailored functionalities for specific applications.
Case Study: Development of Conductive Polymers
Research has indicated that incorporating TTBPBF4 into polymer matrices significantly improves their electrical conductivity, making them suitable for use in electronic devices .
Mechanism of Action
Tri-tert-butylphosphine tetrafluoroborate acts as a ligand, coordinating with transition metals to form active catalytic complexes. These complexes facilitate various organic transformations by stabilizing reactive intermediates and lowering activation energies. The compound’s steric and electronic properties allow for precise control over reaction pathways, making it a valuable tool in complex molecule synthesis .
Comparison with Similar Compounds
Steric and Electronic Properties
Key Observations :
- TTBP-BF₄’s tert-butyl groups provide exceptional steric hindrance, stabilizing metal catalysts and preventing unwanted side reactions .
- Tricyclohexylphosphine tetrafluoroborate balances bulk and reactivity, enabling efficient C-H activation without optimization .
- Triphenylphosphine derivatives exhibit lower steric hindrance but greater π-acidity, favoring electron-deficient metal centers .
Solubility and Stability
Key Observations :
Catalytic Performance
Example 1 : Palladium-Catalyzed Cross-Coupling
- TTBP-BF₄ : Achieves 87% yield in Suzuki-Miyaura couplings for organic semiconductors .
- Tricyclohexylphosphine tetrafluoroborate : Delivers >90% yield in direct arylation without optimization .
- Triphenylphosphine tetrafluoroborate : Lower efficiency in couplings due to weaker metal stabilization .
Example 2 : C-H Activation
Biological Activity
Tri-tert-butylphosphine tetrafluoroborate (TTBPBF4), with the CAS number 131274-22-1, is a phosphonium salt that has gained attention for its applications in organic synthesis and its role as a biochemical reagent. This article delves into its biological activity, synthesis methods, and applications in various chemical reactions.
- Molecular Formula : C₁₂H₂₇P·BF₄·H
- Molecular Weight : 290.13 g/mol
- Melting Point : 261 °C
- Solubility : High solubility in polar organic solvents
TTBPBF4 is characterized by its bulky tert-butyl groups, which provide steric hindrance that influences its reactivity and selectivity in catalytic processes. It is primarily used as a ligand in transition metal-catalyzed reactions, particularly those involving palladium.
Synthesis
The synthesis of TTBPBF4 typically involves the reaction of tert-butyl Grignard reagent with phosphorus trihalides and boron trifluoride. The process has been optimized to yield high purity and stability:
- Reactants : tert-butyl Grignard reagent, phosphorus trihalide (e.g., phosphorus tribromide), boron trifluoride.
- Process :
- React the tert-butyl Grignard with phosphorus trihalide in the presence of boron trifluoride.
- Add hydrofluoric acid aqueous solution to form the tetrafluoroborate salt.
- Extract and recrystallize to obtain TTBPBF4.
This method is noted for being environmentally friendly and cost-effective, achieving yields of 85-95% .
Biological Activity and Applications
TTBPBF4 has been shown to exhibit various biological activities, primarily through its role as a ligand in catalyzed reactions. Below are some notable applications:
- Catalytic Reactions : TTBPBF4 is utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds in pharmaceutical synthesis .
- Synthetic Chemistry : It enhances the reactivity of substrates with low activity, enabling complex organic transformations including C-H activation and hydrogenation .
- Immunomodulatory Effects : Research indicates potential applications in immunology, where TTBPBF4 may influence signaling pathways related to inflammation and immune response .
Case Studies
- Suzuki-Miyaura Coupling with Glutarimide Derivatives :
- Copper-Catalyzed Reactions :
Safety and Handling
TTBPBF4 is classified as harmful if swallowed and can cause severe skin burns and eye damage . Proper safety protocols should be followed during handling:
- Use personal protective equipment (PPE) including gloves and goggles.
- Work in a well-ventilated area or fume hood.
- Dispose of waste materials according to local regulations.
Q & A
Q. What are the standard synthetic routes for tri-tert-butylphosphine tetrafluoroborate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via a two-step process:
- Step 1 : Quaternization of tri-tert-butylphosphine with 1-haloalkanes (e.g., 1-bromooctane) under inert conditions to form phosphonium halides .
- Step 2 : Metathesis with sodium tetrafluoroborate (NaBF₄) in aqueous solution at room temperature, where the halide is replaced by the tetrafluoroborate anion. This method avoids isolating sensitive intermediates and achieves yields >90% .
- Critical Factors : Moisture sensitivity necessitates anhydrous conditions. Aqueous metathesis requires rapid precipitation to minimize hydrolysis.
Q. What safety precautions are critical when handling this compound in moisture-sensitive reactions?
- Methodological Answer :
- Storage : Store at 0–6°C in sealed, argon-purged containers to prevent decomposition .
- Handling : Use glove boxes or Schlenk lines under inert gas (argon/nitrogen). Avoid contact with moisture, as hydrolysis releases toxic BF₃ gas .
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing or transferring .
Q. How is this compound utilized as a ligand in cross-coupling reactions like Suzuki-Miyaura?
- Methodological Answer :
- Role : Acts as a bulky, electron-rich ligand for palladium catalysts, enhancing oxidative addition rates and stabilizing Pd(0) intermediates .
- Protocol :
Combine Pd(OAc)₂ (0.04–0.12 equiv), tri-tert-butylphosphine tetrafluoroborate (0.12–0.36 equiv), and sodium tert-butoxide (1–3 equiv) in toluene under argon.
React at 120°C for 24 hours for aryl-aryl couplings.
- Key Optimization : Molar ratios of ligand:Pd (3:1) and solvent drying (molecular sieves) improve turnover numbers .
Advanced Research Questions
Q. How does the steric bulk of this compound affect catalytic activity in palladium-mediated reactions?
- Methodological Answer :
- Steric Effects : The three tert-butyl groups create a cone angle >160°, limiting coordination to Pd centers. This reduces catalyst poisoning but may hinder substrate access in sterically crowded systems .
- Experimental Validation : Compare reaction rates with less bulky ligands (e.g., PPh₃) using kinetic studies (e.g., UV-Vis monitoring). TEM analysis confirms smaller Pd nanoparticle sizes (2–5 nm) due to improved stabilization .
Q. What strategies address discrepancies in solubility data reported in literature for tetrafluoroborate salts?
- Methodological Answer :
- Issue : Solubility values vary due to decomposition (e.g., BF₄⁻ → BF₃ + F⁻) and inconsistent measurement conditions .
- Solutions :
Use fresh samples and inert atmospheres during solubility tests.
Employ gravimetric analysis in anhydrous solvents (e.g., THF, DCM).
Validate via conductometric titration to quantify BF₄⁻ stability .
Q. How does this compound stabilize palladium nanoparticles, and what characterization methods confirm this?
- Methodological Answer :
- Mechanism : The ligand’s weak coordinating ability allows dynamic adsorption onto Pd surfaces, preventing agglomeration. The bulky groups create a steric shield .
- Characterization :
- TEM/HR-TEM : Visualize nanoparticle size (2–5 nm) and distribution.
- XPS : Confirm ligand adsorption via P 2p binding energy shifts (∼130–132 eV).
- TGA : Measure ligand loading (∼10–15 wt%) .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
